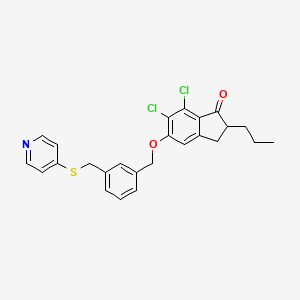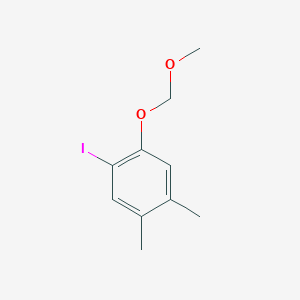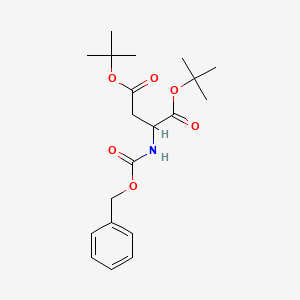
6-(Methoxymethyl)nicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Methoxymethyl)nicotinaldehyde is a chemical compound with the molecular formula C8H9NO2. It is a derivative of nicotinaldehyde, where a methoxymethyl group is attached to the sixth position of the pyridine ring. This compound is known for its off-white to light yellow crystalline powder form and has various applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-(Methoxymethyl)nicotinaldehyde can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-methoxypyridine with formaldehyde under specific conditions to introduce the methoxymethyl group . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Methoxymethyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-(Methoxymethyl)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors and enzymes.
Industry: It serves as a precursor in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 6-(Methoxymethyl)nicotinaldehyde involves its interaction with specific molecular targets. It is known to interact with nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, particularly through the Preiss–Handler pathway. This interaction helps replenish intracellular NAD levels, which is crucial for cellular metabolism and energy production .
Vergleich Mit ähnlichen Verbindungen
6-Methoxynicotinaldehyde: Similar in structure but lacks the methoxymethyl group.
3-Formyl-6-methoxypyridine: Another derivative with a different substitution pattern on the pyridine ring.
6-Methoxy-3-pyridinecarboxaldehyde: Shares the methoxy group but differs in the position of the aldehyde group
Uniqueness: 6-(Methoxymethyl)nicotinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H9NO2 |
|---|---|
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
6-(methoxymethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-11-6-8-3-2-7(5-10)4-9-8/h2-5H,6H2,1H3 |
InChI-Schlüssel |
MJJOPNIKISKHET-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NC=C(C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(4aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B14772021.png)
![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide](/img/structure/B14772025.png)


